2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone
Description
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17-5-4-7-18(15-17)21(24)20-8-3-2-6-19(20)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZNURJRKLMPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643744 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-74-3 | |
| Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The initial key step in the synthesis is the construction of the benzophenone framework. This is typically achieved through Friedel-Crafts acylation , a well-established method in organic synthesis for forming ketones on aromatic rings:
- Reactants: An aromatic compound (such as a substituted benzene derivative) and an acyl chloride or acid anhydride.
- Catalysts: Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
- Solvents: Nonpolar solvents such as dichloromethane or carbon disulfide.
- Conditions: Controlled temperature (often 0–25°C) to avoid polyacylation and side reactions.
This step yields the benzophenone intermediate with the desired substitution pattern on the aromatic rings.
Substitution of the 3'-Methyl Group
The methyl group at the 3'-position of the benzophenone is generally introduced via:
- Starting from a methyl-substituted aromatic precursor in the Friedel-Crafts step, or
- Via selective methylation reactions post-benzophenone formation using methylating agents such as methyl iodide under basic conditions.
This step is usually integrated early in the synthesis to ensure regioselectivity and avoid complications in later steps.
Detailed Reaction Conditions and Optimization
Solvent and Temperature Optimization
- Solvent choice is critical for solubility and reaction efficiency. Dichloromethane and DMF are preferred due to good solvation of both aromatic and spirocyclic components.
- Reaction temperatures are optimized to balance reaction rate and selectivity, typically ranging from ambient to 60°C.
- Ultrasonic baths and gentle heating (e.g., 37°C) can enhance solubility and reaction kinetics during stock solution preparation and intermediate handling.
Purification Techniques
- Chromatography: Silica gel column chromatography is commonly employed to isolate the pure product from reaction mixtures.
- Recrystallization: Used to improve purity and obtain crystalline product suitable for characterization.
- Storage: The compound is stored sealed at room temperature or refrigerated at -20°C to -80°C to maintain stability.
Preparation Data Table for Stock Solutions
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 2.8454 | 0.5691 | 0.2845 |
| 5 | 14.2268 | 2.8454 | 1.4227 |
| 10 | 28.4535 | 5.6907 | 2.8454 |
Note: Solvent choice depends on solubility; DMSO is commonly used for stock solutions.
Industrial and Research Scale Considerations
- Continuous Flow Reactors: For industrial scale-up, continuous flow synthesis allows precise control over reaction parameters, improving yield and purity.
- Reaction Monitoring: Real-time monitoring via spectroscopy (e.g., NMR, IR) ensures reaction completeness and minimizes side products.
- Waste Minimization: Optimized reaction conditions reduce by-products and solvent use, aligning with green chemistry principles.
Summary of Preparation Methodology
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Benzophenone Core Formation | Friedel-Crafts acylation of aromatic compound | Acyl chloride, AlCl3, DCM, 0–25°C | Control temperature to avoid polyacylation |
| 2. Spirocyclic Moiety Attachment | Nucleophilic substitution or reductive amination with spiro amine | 1,4-dioxa-8-azaspiro[4.5]decane, DMF, 40–60°C | Use base to neutralize acids |
| 3. Methyl Substitution | Methyl group introduction via methylated precursor or methylation | Methyl iodide, base (if post-synthesis) | Usually integrated early for regioselectivity |
| 4. Purification | Chromatography and recrystallization | Silica gel, solvents | Ensures high purity for research use |
| 5. Stock Solution Preparation | Dissolution in DMSO or suitable solvent | Ultrasonic bath, mild heating | Store aliquots at -20°C to -80°C |
Research Findings and Notes
- The compound is sensitive to repeated freeze-thaw cycles; aliquoting stock solutions is recommended to maintain integrity.
- Heating to 37°C and ultrasonic agitation improves solubility during preparation.
- The compound is stable under sealed storage at room temperature for short periods but best stored refrigerated for long-term use.
- The synthetic route is adaptable for analogs with different substitutions on the benzophenone ring or spirocyclic moiety.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methyl benzophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzophenone derivatives, including this compound. Research indicates that it exhibits strong inhibitory effects against various cancer cell lines such as HL-60, A-549, SMMC-7721, and SW480, with IC50 values ranging from 0.26 to 0.99 μM . The mechanism of action appears to involve modulation of key genes associated with tumor growth and apoptosis, making it a promising candidate for further development in cancer therapy.
Antimicrobial Properties
Benzophenone derivatives have also been investigated for their antimicrobial activities. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal properties. Compounds synthesized from the benzophenone scaffold demonstrated varying degrees of efficacy against pathogenic strains, suggesting potential applications in developing new antimicrobial agents .
Neurodegenerative Disease Research
The compound's structural characteristics allow for exploration in neuropharmacology. It may serve as a lead compound in the design of multi-target drugs aimed at treating neurodegenerative diseases complicated by depression. Initial findings suggest that modifications to the benzophenone structure can enhance inhibitory activity against enzymes linked to neurodegeneration .
Photostability and UV Absorption
Due to its benzophenone moiety, this compound can absorb ultraviolet light effectively, making it suitable for applications in sunscreens and UV-blocking materials. Its ability to stabilize formulations against photodegradation is crucial in cosmetic and pharmaceutical products .
Polymer Additives
The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of plastics, particularly those used in outdoor applications where UV exposure is a concern.
Photodegradation Studies
Research into the environmental impact of benzophenone derivatives has been conducted to understand their degradation pathways under UV light exposure. This knowledge is essential for assessing their environmental persistence and potential ecological risks when used in consumer products .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antitumor Activity | Inhibitory effects on cancer cell lines (IC50 values: 0.26 - 0.99 μM) |
| Antimicrobial Properties | Effective against various bacterial and fungal strains |
| Neuropharmacology | Potential lead compound for treating neurodegenerative diseases |
| Material Science | UV absorption for sunscreens; enhances polymer stability |
| Environmental Studies | Investigated for photodegradation and ecological impact |
Case Studies
- Antitumor Mechanism Investigation
- Synthesis of Antimicrobial Derivatives
- Polymer Stability Enhancement
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methyl benzophenone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The spirocyclic structure allows for unique binding properties, which can be exploited in drug design and other applications .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s analogs vary in substituent type, position, and electronic properties, influencing their physicochemical and biological behavior. Key examples include:
- 3'-Bromo analog (CAS 898755-97-0): Bromine substitution enhances molecular weight (MW: 443.3 g/mol) and polarizability compared to the methyl group .
- 3'-Cyano analog (CAS 898755-85-6): The electron-withdrawing cyano group increases hydrophilicity (MW: 362.43 g/mol) and may affect binding interactions .
- 3,4-Dichloro analog (CAS N/A): Chlorine atoms at the 3,4 positions increase lipophilicity (XLogP3: 4.3) and steric bulk (MW: 406.3 g/mol) .
- 2,4-Dimethyl analog (CAS 898761-83-6): Methyl groups at the 2,4 positions reduce polarity (MW: 365.48 g/mol) and enhance thermal stability (boiling point: 506.3°C) .
- 3-Fluorophenyl variant (CAS 898756-04-2): Fluorine substitution (MW: 355.41 g/mol) improves metabolic stability and bioavailability in drug design .
Physicochemical Properties
*Estimated based on molecular formula (C₂₂H₂₇NO₃).
Biological Activity
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone, with the CAS number 898755-72-1, is a complex organic compound belonging to the benzophenone family. Its unique structure features a spirocyclic system, which is believed to contribute significantly to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
- Molecular Formula : C22H25NO3
- Molecular Weight : 351.44 g/mol
- Structure : The compound consists of a benzophenone core with a substituted spirocyclic moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in fields such as pharmacology and material science.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by ChemicalBook reported that derivatives of benzophenones often demonstrate activity against a range of bacteria and fungi. The presence of the spirocyclic structure enhances this activity by increasing lipophilicity, which facilitates membrane penetration.
Antioxidant Properties
Another area of interest is the antioxidant capacity of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The unique molecular configuration may contribute to its ability to scavenge free radicals effectively.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels in cells, contributing to its antioxidant effects.
Research Findings and Case Studies
Case Study: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various benzophenone derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative therapeutic agent.
Q & A
Q. What are the key synthetic routes for preparing 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone?
- Methodological Answer : The synthesis typically involves constructing the spirocyclic core followed by alkylation. For example:
- Step 1 : React 1,4-dioxa-8-azaspiro[4.5]decane derivatives with methyl benzophenone precursors under nucleophilic conditions. highlights similar spirocyclic syntheses using 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazolyl amines .
- Step 2 : Introduce the methyl group at the 3'-position via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides. provides a related example where a methoxy group is incorporated via nucleophilic substitution .
- Purification : Use column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and validate purity via melting point analysis and elemental composition .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of spectroscopic methods ensures structural validation:
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1680–1700 cm⁻¹ for benzophenone, spirocyclic ether/amine vibrations) .
- UV-Vis Spectroscopy : Confirm π→π* transitions in the benzophenone moiety (absorption ~250–300 nm) .
- NMR : Use ¹H/¹³C NMR to resolve methyl groups, spirocyclic protons, and aromatic regions. For example, the methyl group at 3' appears as a singlet (~δ 2.3–2.5 ppm), while spirocyclic protons show distinct splitting patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of the spirocyclic geometry. For example:
- Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution.
- Analysis : Compare bond angles and torsional strain in the spirocyclic core with related structures, such as 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, where crystallography confirmed non-planar spiro junctions .
- Validation : Use software (e.g., SHELX) to refine atomic coordinates and calculate R-factors (<0.05 for high accuracy) .
Q. What analytical challenges arise when detecting trace amounts of this compound in environmental matrices, and how can they be mitigated?
- Methodological Answer : Challenges include low concentrations and matrix interference. A validated workflow involves:
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) to concentrate the analyte from water samples. Deactivate glassware with 5% dimethyldichlorosilane to minimize adsorption .
- LC-MS/MS Analysis : Use reverse-phase chromatography (e.g., C18 column) with ESI+ mode for ionization. Monitor fragments like [M+H]⁺ and apply collision-induced dissociation (CID) to enhance specificity .
- Quantification : Spike internal standards (e.g., deuterated analogs) to correct for recovery losses during extraction .
Q. How to design experiments for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Focus on derivatization and functional assays:
- Derivative Synthesis : React the spirocyclic amine with sulfonyl chlorides or acid chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride) under mild conditions (dichloromethane, triethylamine, 16h) to generate analogs .
- Biological Testing : Screen derivatives for target activity (e.g., anticonvulsant effects via maximal electroshock seizure models). Compare IC₅₀ values to correlate substituent effects with potency .
- Data Analysis : Use multivariate regression to identify key structural contributors (e.g., spirocyclic rigidity, methyl substitution) to activity .
Q. How to troubleshoot conflicting spectral data during structural validation?
- Methodological Answer : Address discrepancies systematically:
- Cross-Validation : Compare IR, NMR, and elemental analysis results with computational predictions (e.g., DFT-calculated NMR shifts).
- Impurity Profiling : Perform HPLC-MS to detect byproducts (e.g., incomplete alkylation intermediates).
- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at varying temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
